
2,3,5-Tris(p-tolyl)tetrazolium Chloride
描述
2,3,5-Tris(p-tolyl)tetrazolium chloride is a tetrazolium salt that is widely used in biochemical research. It is known for its ability to act as a redox indicator, changing color when reduced. This compound is particularly useful in assays that measure cell viability and metabolic activity, as it can be reduced by cellular enzymes to form a colored formazan product .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Tris(p-tolyl)tetrazolium chloride typically involves the reaction of p-tolylhydrazine with sodium nitrite in an acidic medium to form the corresponding diazonium salt. This intermediate is then reacted with sodium azide to form the tetrazole ring. The final step involves the chlorination of the tetrazole to produce this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process typically includes recrystallization and filtration to obtain the pure product .
化学反应分析
Types of Reactions
2,3,5-Tris(p-tolyl)tetrazolium chloride undergoes several types of chemical reactions, including:
Reduction: It is reduced by cellular enzymes to form a colored formazan product.
Oxidation: It can be oxidized back to its original tetrazolium form under certain conditions.
Common Reagents and Conditions
Reduction: Commonly reduced by dehydrogenase enzymes in the presence of substrates like glucose or lactate.
Oxidation: Can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
科学研究应用
2,3,5-Tris(p-tolyl)tetrazolium chloride has a wide range of applications in scientific research:
Biochemistry: Used as a redox indicator in assays to measure cell viability and metabolic activity.
Microbiology: Helps in identifying viable and non-viable cells by staining.
Industrial Applications: Employed in the quality control of various biochemical products.
作用机制
The mechanism of action of 2,3,5-Tris(p-tolyl)tetrazolium chloride involves its reduction by cellular dehydrogenase enzymes. This reduction process converts the colorless tetrazolium salt into a colored formazan product. The intensity of the color produced is directly proportional to the metabolic activity of the cells, making it a useful indicator of cell viability and function .
相似化合物的比较
Similar Compounds
5-Cyano-2,3-di(p-tolyl)tetrazolium chloride: Another tetrazolium salt used for similar purposes but with different redox properties.
2,3,5-Triphenyltetrazolium chloride: Commonly used in similar assays but has different solubility and reduction properties.
Uniqueness
2,3,5-Tris(p-tolyl)tetrazolium chloride is unique due to its specific redox potential and the distinct color change it undergoes upon reduction. This makes it particularly useful in applications where precise measurement of metabolic activity is required .
属性
IUPAC Name |
2,3,5-tris(4-methylphenyl)tetrazol-2-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N4.ClH/c1-16-4-10-19(11-5-16)22-23-25(20-12-6-17(2)7-13-20)26(24-22)21-14-8-18(3)9-15-21;/h4-15H,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMLFLZWGCMISV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


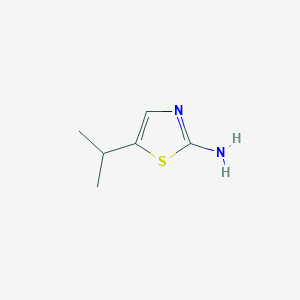
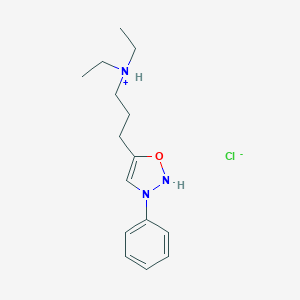

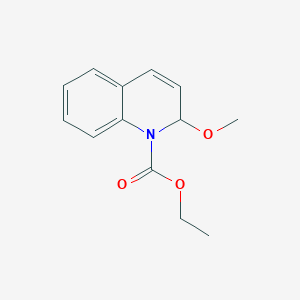

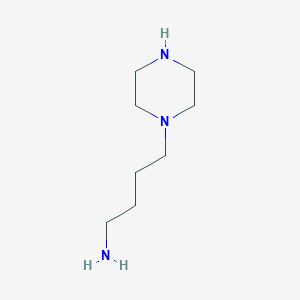
![4-[4-[4-(Furo[3,2-c]pyridin-4-yl)piperazin-1-yl]butyl]-3,5-morpholinedione](/img/structure/B24628.png)
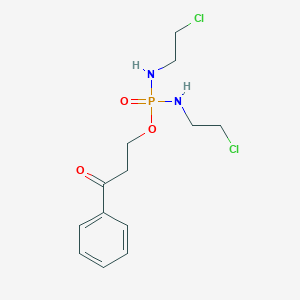


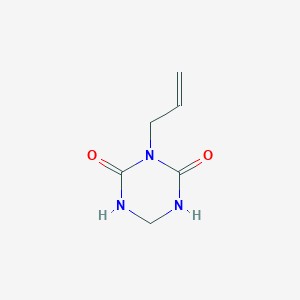
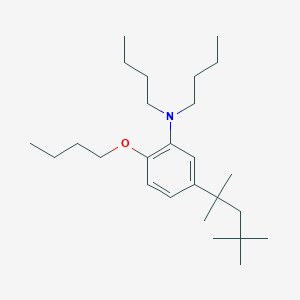

![2-Tert-butyl-6-nitro-5-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]-1,3-benzoxazole](/img/structure/B24638.png)
